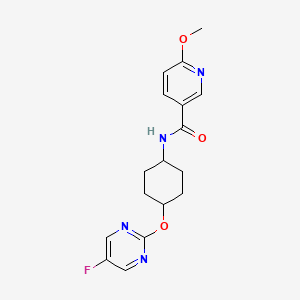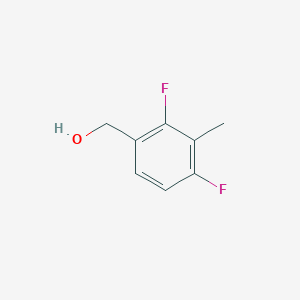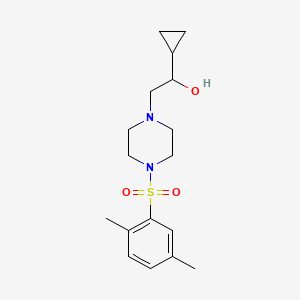![molecular formula C23H25N3O3 B2518509 3-(1H-苯并[d]咪唑-2-基)-8-((二乙氨基)甲基)-6-乙基-7-羟基-4H-色烯-4-酮 CAS No. 222716-53-2](/img/structure/B2518509.png)
3-(1H-苯并[d]咪唑-2-基)-8-((二乙氨基)甲基)-6-乙基-7-羟基-4H-色烯-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family. This compound features a benzimidazole group attached to a chromen-4-one core, with additional functional groups such as diethylamino and hydroxyl groups. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Its benzimidazole group is known for its ability to interact with biological targets, making it a candidate for drug development.
Medicine
The compound has been studied for its therapeutic potential, particularly in the treatment of cancer and infectious diseases. Its ability to inhibit certain enzymes and bind to specific receptors makes it a valuable tool in medicinal chemistry.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative, which undergoes a series of reactions including alkylation, acylation, and cyclization to form the chromen-4-one structure. The benzimidazole group can be introduced through a condensation reaction with o-phenylenediamine and a carboxylic acid or its derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and control over the reaction parameters. Purification steps such as recrystallization or chromatography would be used to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: : The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.
Substitution: : The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like halides or tosylates can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of dihydrochromen-4-one derivatives.
Substitution: : Formation of various substituted benzimidazole derivatives.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole group can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application, but common mechanisms include enzyme inhibition, receptor binding, and modulation of signaling pathways.
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: : These compounds share the benzimidazole group and are used in various applications, including as antifungal and anticancer agents.
Chromen-4-one derivatives: : These compounds have a similar core structure and are used in the development of new drugs and materials.
Uniqueness
What sets 3-(1H-benzo[d]imidazol-2-yl)-8-((diethylamino)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one apart from other similar compounds is its unique combination of functional groups
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)-8-(diethylaminomethyl)-6-ethyl-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-4-14-11-15-21(28)17(23-24-18-9-7-8-10-19(18)25-23)13-29-22(15)16(20(14)27)12-26(5-2)6-3/h7-11,13,27H,4-6,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWZCPHFOPHWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN(CC)CC)OC=C(C2=O)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2518426.png)
![N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2518429.png)
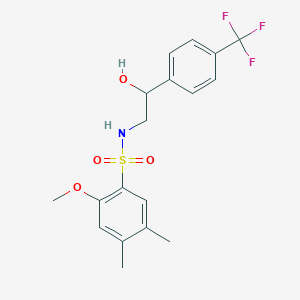
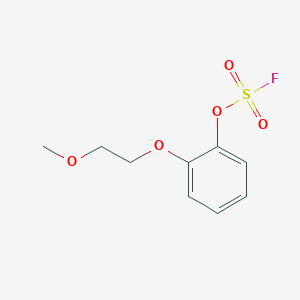
![3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2518433.png)
![3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2518435.png)
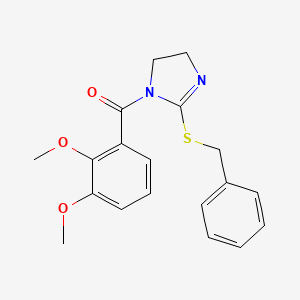
![2-Methyl-6-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2518437.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2518439.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(dimethylamino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl]acetamide](/img/structure/B2518443.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2518444.png)
